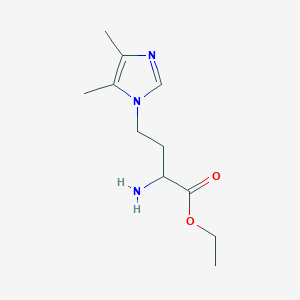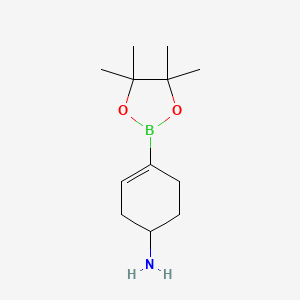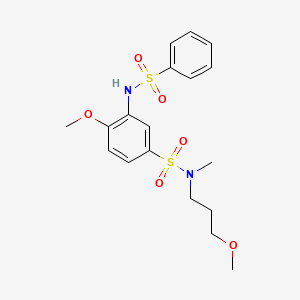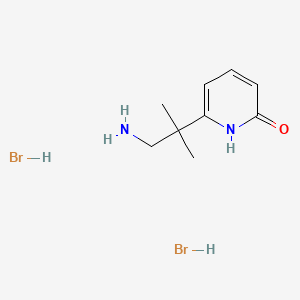![molecular formula C8H16N2O B15302959 1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)
1-Methyl-3-[(methylamino)methyl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[(methylamino)methyl]piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used as synthetic medicinal blocks for drug construction
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-[(methylamino)methyl]piperidin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of piperidine with formaldehyde and methylamine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Methyl-3-[(methylamino)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield piperidinones, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[(methylamino)methyl]piperidin-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[(methylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-[(methylamino)methyl]piperidin-2-one can be compared with other piperidine derivatives such as:
Piperidine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.
Piperidinone: Known for its use in the synthesis of various drugs and as an intermediate in organic reactions.
Methylpiperidine: Similar in structure but with different functional groups, leading to varied chemical and biological properties.
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
1-methyl-3-(methylaminomethyl)piperidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-9-6-7-4-3-5-10(2)8(7)11/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
PYVLPZGXIDUXCE-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CCCN(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)

![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)
![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)


![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)


